![molecular formula C15H17ClN4O B10805664 1-(chloromethyl)-4-pentyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B10805664.png)
1-(chloromethyl)-4-pentyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
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Overview
Description
1-(Chloromethyl)-4-pentyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a synthetic compound belonging to the triazoloquinazoline family. This class of compounds is known for its diverse biological activities, including potential anticancer properties . The unique structure of this compound, featuring a triazoloquinazoline core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 1-(chloromethyl)-4-pentyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one typically involves the following steps:
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors to form the triazoloquinazoline ring system.
Pentyl Substitution: The pentyl group is introduced via alkylation reactions, typically using pentyl halides under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(Chloromethyl)-4-pentyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one undergoes various chemical reactions, including:
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve desired products.
Scientific Research Applications
1-(Chloromethyl)-4-pentyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(chloromethyl)-4-pentyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one involves its interaction with molecular targets such as histone acetyltransferase PCAF. By binding to the active site of PCAF, the compound inhibits its activity, leading to alterations in gene expression and potential anticancer effects . Molecular docking studies and pharmacokinetic evaluations support this mechanism .
Comparison with Similar Compounds
1-(Chloromethyl)-4-pentyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one can be compared with other triazoloquinazoline derivatives:
1,2,4-Triazolo[4,3-c]quinazolines: These compounds share a similar core structure but differ in their substitution patterns, leading to variations in biological activity.
1,2,4-Triazolo[4,3-a]pyrazines: These derivatives exhibit different pharmacological profiles and are often investigated as kinase inhibitors.
1,2,4-Triazolo[4,3-b]tetrazines: Known for their explosive properties, these compounds are studied for their potential in materials science.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.
Biological Activity
1-(Chloromethyl)-4-pentyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a synthetic compound belonging to the class of triazoloquinazolinones. This compound has garnered attention for its potential biological activities, particularly in pharmacology. The following sections will explore its synthesis, biological activities, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors. The general synthetic route includes:
- Preparation of 2-hydrazino-3-(4-substituted phenyl)-3H-quinazolin-4-one from 4-substituted aniline.
- Cyclization with one-carbon donors to yield the triazoloquinazolinone derivative.
- Alkylation of the resulting compound to introduce the pentyl group.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts:
Antihistamine Activity
A study demonstrated that compounds in the triazolo[4,3-a]quinazolin-5-one series exhibited significant H1-antihistamine activity. In vivo tests on guinea pigs showed that these compounds effectively protected against histamine-induced bronchospasm, indicating potential applications in treating allergic reactions and asthma .
Antihypertensive Effects
Another research effort evaluated derivatives of triazoloquinazolines for their antihypertensive properties. Using the tail cuff method on rats and mice, several compounds were found to significantly lower blood pressure and heart rate. Notably, some derivatives completely abolished tachycardia in tested subjects .
Cytotoxicity and Antiproliferative Activity
Recent studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound demonstrated moderate inhibitory effects on cell growth in low micromolar concentrations. A structure-activity relationship analysis suggested that specific substitutions on the quinazoline ring could enhance or diminish antiproliferative activity .
Case Studies
Several case studies have highlighted the biological efficacy of related compounds:
- Case Study on Antihistamine Efficacy :
- Case Study on Antihypertensive Properties :
- Case Study on Cytotoxicity :
Properties
IUPAC Name |
1-(chloromethyl)-4-pentyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O/c1-2-3-6-9-19-14(21)11-7-4-5-8-12(11)20-13(10-16)17-18-15(19)20/h4-5,7-8H,2-3,6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBWWJWQHGCBCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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